5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
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Overview
Description
5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions . The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolo-pyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under conditions like reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating cellular processes such as apoptosis and cell cycle progression. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional nitrogen atoms in the ring system.
Uniqueness
5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl groups at positions 5 and 6 enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Biological Activity
5,6-Dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo-pyridine family, which is known for various pharmacological properties including anti-inflammatory, anti-cancer, and anti-microbial effects. This article reviews the biological activity of this specific compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H10N4O. It features a bicyclic structure that contributes to its biological activity. The presence of methyl groups at positions 5 and 6 enhances its lipophilicity and may influence its interaction with biological targets.
Anti-Cancer Activity
Research has indicated that derivatives of pyrazolo-pyridines exhibit significant anti-cancer properties. In a study focusing on the inhibition of Aldehyde Dehydrogenase 1A (ALDH1A), compounds similar to this compound were evaluated for their potential as adjuncts in ovarian cancer treatment. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the pyrazole ring significantly impacted ALDH inhibition efficacy .
Anti-Microbial Activity
The compound has also been investigated for its anti-microbial properties. A series of pyrazolo derivatives were synthesized and tested against Mycobacterium tuberculosis (Mtb), showing promising results with low minimum inhibitory concentration (MIC) values. For instance, one derivative demonstrated an MIC of 11.1 nM against drug-resistant strains .
Anti-Inflammatory Effects
The anti-inflammatory potential of pyrazolo derivatives has been explored through various bioassays. Compounds from this family have shown significant inhibition of COX enzymes, which are crucial in the inflammatory process. For example, certain analogs exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Study 1: Inhibition of ALDH1A
In a study examining the efficacy of pyrazolo derivatives against ALDH1A in ovarian cancer cells, it was found that structural modifications could enhance potency. The study utilized a crystal structure analysis to understand interactions at the molecular level .
Case Study 2: Anti-Tubercular Activity
In another study focused on tuberculosis treatment, a derivative of pyrazolo[1,5-a]pyridine was shown to significantly reduce bacterial load in an infected mouse model. This suggests that similar compounds may hold promise as new treatments for resistant strains of Mtb .
Table 1: Biological Activity Summary
Activity Type | Compound Tested | Result |
---|---|---|
Anti-Cancer | Pyrazolo derivatives | Significant inhibition of ALDH1A |
Anti-Microbial | Pyrazolo derivatives against Mtb | MIC as low as 11.1 nM |
Anti-Inflammatory | Pyrazolo derivatives | IC50 comparable to celecoxib |
Table 2: Structure-Activity Relationships
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5,6-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C8H9N3O/c1-5-3-7-6(4-9-10-7)8(12)11(5)2/h3-4H,1-2H3,(H,9,10) |
InChI Key |
FGNYASFWIGYHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=O)N1C |
Origin of Product |
United States |
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